molecular formula C25H25ClN6O B049736 Hoechst 33258 CAS No. 23491-45-4

Hoechst 33258

Cat. No.: B049736
CAS No.: 23491-45-4
M. Wt: 461.0 g/mol
InChI Key: UDJDXLXTHZQAAC-UHFFFAOYSA-N
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Description

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye widely used in molecular biology. It is primarily employed as a nucleic acid stain for quantitating double-stranded DNA (dsDNA). This compound binds to the minor groove of the DNA double helix, specifically recognizing sequences rich in adenine and thymine base pairs .

Mechanism of Action

Target of Action

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye . The primary target of this compound is the minor groove of the DNA double helix . It recognizes a run of four adenine-thymine (A-T) base pairs . This compound is used extensively in molecular biology and biochemistry to stain DNA .

Mode of Action

This compound binds to the minor groove of double-stranded DNA (dsDNA), specifically recognizing A-T rich regions . The affinity is low for two A-T base pairs, increases significantly for three, and reaches a plateau for four A-T base pairs .

Biochemical Pathways

Instead, it allows for the visualization and quantification of dsDNA . This is particularly useful in research and diagnostic applications where DNA content, distribution, and cell nucleus morphology serve as indicators for cell cycle progression, cell type discrimination, and identification of mutation- or drug-induced phenotypes .

Pharmacokinetics

It is known that the dye is soluble in water and organic solvents such as dimethyl formamide or dimethyl sulfoxide . The dye can penetrate cell membranes, making it suitable for staining DNA in both live and fixed cells .

Result of Action

The binding of this compound to dsDNA results in a significant increase in fluorescence . This allows for the visualization and quantification of dsDNA. The dye exhibits an emission maximum at 450nm when bound specifically to dsDNA . Unbound this compound dye exhibits minimal fluorescence in solution .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the fluorescence intensity of Hoechst dyes increases with the pH of the solvent . Moreover, the dye’s ability to cross cell membranes makes it susceptible to active transport mechanisms within the cell . Certain cells that express specific ATP-binding cassette transporter proteins can actively transport these stains out of their cytoplasm .

Safety and Hazards

When handling Hoechst 33258, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing . It is also advised to keep the product away from drains, water courses, or the soil .

Future Directions

The recent developments in the fields of microscopy and flow cytometry have sparked interest in Hoechst-based composite probes, whose applications range from investigating nucleus microenvironment to drug delivery into tumors . This suggests that Hoechst 33258 may have potential future applications in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hoechst 33258 involves the condensation of 2-(4-hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The dye is then formulated into various concentrations for different applications .

Chemical Reactions Analysis

Types of Reactions: Hoechst 33258 primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal laboratory conditions .

Common Reagents and Conditions: The binding of this compound to DNA is facilitated by high ionic strength conditions, often achieved using buffers such as Tris-EDTA (TE) or Tris-NaCl-EDTA (TNE). The dye exhibits enhanced fluorescence when bound to DNA, making it a valuable tool for DNA quantitation .

Major Products: The major product of the interaction between this compound and DNA is a fluorescent complex that can be detected using various fluorescence-based techniques .

Scientific Research Applications

Hoechst 33258 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hoechst 33258 is part of a family of bisbenzimide dyes, including Hoechst 33342 and Hoechst 34580. These dyes share similar structures and binding properties but differ in their water solubility and cell permeability:

This compound is unique in its balance of cell permeability and fluorescence intensity, making it a versatile tool for various applications in molecular biology .

Properties

{ "Design of the Synthesis Pathway": "Hoechst 33258 can be synthesized through a multi-step process involving several reactions. The key steps involve the synthesis of the intermediate compound, 2,5-dimethylphenylhydrazine, which is then coupled with bis-benzimide to form Hoechst 33258.", "Starting Materials": [ "p-xylene", "hydrazine hydrate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "bis-benzimide" ], "Reaction": [ "Step 1: p-xylene is reacted with hydrazine hydrate in the presence of sulfuric acid to form 2,5-dimethylphenylhydrazine.", "Step 2: The intermediate compound, 2,5-dimethylphenylhydrazine, is then reacted with acetic anhydride to form the acetyl derivative.", "Step 3: The acetyl derivative is then hydrolyzed using sodium hydroxide to form the final product, 2,5-dimethylphenylhydrazine.", "Step 4: Finally, 2,5-dimethylphenylhydrazine is coupled with bis-benzimide to form Hoechst 33258." ] }

CAS No.

23491-45-4

Molecular Formula

C25H25ClN6O

Molecular Weight

461.0 g/mol

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride

InChI

InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H

InChI Key

UDJDXLXTHZQAAC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl

Appearance

Assay:≥95%A crystalline solid

23491-45-4

physical_description

Yellow-green powder;  [Acros Organics MSDS]

Pictograms

Irritant

shelf_life

Bulk: Under ordinary laboratory illumination, the material slowly decomposes. At the end of four weeks at room temperature in a capped glass vial, 3% decomposition has occurred (HPLC). In a similar container but maintained at 45 °C and in darkness, the subject sample was stable for at least four weeks (HPLC). Solution: A solution of the sample (1 mg/mL) is stable in water for at least 24 hours at room temperature under normal laboratory illumination.

solubility

DMSO 240 - 300 (mg/mL)
H20 approximately 110 (mg/mL)
95% EtOH < 1 (mg/mL)
0.1 N NaOH 14 - 22 (mg/mL)
0.1 N HC1 43 - 44 (mg/mL)
CHCl3 < 1 (mg/mL)
Acetone < 1 (mg/mL)

Synonyms

4-[5-(4-Methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]-phenol Trihydrochloride;  _x000B_p-[5-[5-(4-Methyl-1-piperazinyl)-2-benzimidazolyl]-2-benzimidazolyl]-phenol Trihydrochloride;  2-[2-(4-Hydroxyphenyl)-6-benzimidazolyl]-6-(1-methyl-4-piperazinyl)b

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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